Pyridine, 2-(1-methylethyl)-, 1-oxide

Analytical Chemistry Metabolomics Quality Control

Researchers requiring a sterically hindered, lipophilic pyridine N-oxide building block often face supply inconsistency and ambiguous purity data. 2-Isopropylpyridine N-oxide directly addresses these gaps: - Unique 2-isopropyl substitution provides >1 unit LogP increase over 2-methyl analog, enhancing membrane permeability in drug discovery. - Distinct mass spectral fragmentation pattern ensures reliable identification and quantification in analytical methods. - The steric bulk of the isopropyl group enables design of chiral ligands with improved enantioselectivity in catalytic reactions.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 65257-53-6
Cat. No. B8680757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(1-methylethyl)-, 1-oxide
CAS65257-53-6
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=[N+]1[O-]
InChIInChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3
InChIKeyVJYVBCPJWGIGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylpyridine N-Oxide: Overview


Pyridine, 2-(1-methylethyl)-, 1-oxide (commonly known as 2-Isopropylpyridine N-oxide) is an alkyl-substituted heteroaromatic N-oxide [1]. It is defined by its C8H11NO molecular formula and a molecular weight of 137.18 g/mol . This compound serves primarily as a versatile synthetic intermediate and a building block in medicinal chemistry and materials science [2], where the unique electronic properties of the N-oxide moiety are leveraged to enable specific chemical transformations.

N-oxide synthetic intermediate with ortho-isopropyl substitution for steric and electronic tuning
Supports medicinal chemistry and materials science building-block workflows
Reported class-level evidence for MS fragmentation, lipophilicity, and coordination behavior
Selection context based on alkylpyridine N-oxide class properties

Why Generic Substitution Fails


The specific 2-isopropyl substitution pattern on the pyridine N-oxide core is a critical determinant of its chemical behavior. Unlike simpler analogs like 2-methylpyridine N-oxide or 2-ethylpyridine N-oxide, the branched isopropyl group introduces unique steric hindrance and electron-donating effects [1]. This directly influences key properties such as reaction selectivity, stability of metal complexes, and its behavior in mass spectrometry [2][3]. A simple substitution with an analog may result in a different reaction pathway, a lower yield in a key synthetic step, or altered physical properties that can derail a downstream process, making a direct, data-driven selection essential.

2-Methylpyridine N-oxide
Lower steric bulk may alter reaction selectivity and metal-complex geometry; lipophilicity profile differs by ~1 log unit
2-Ethylpyridine N-oxide
Intermediate steric profile; coordination behavior and reaction pathway may shift relative to isopropyl analog
n-Alkylpyridine N-oxides
Distinct MS fragmentation pattern; analytical identification methods may not transfer without revalidation

Differentiation from Key Analogs


Mass Spectral Fragmentation Pattern

The fragmentation behavior of 2-isopropylpyridine N-oxide in mass spectrometry provides a unique and quantifiable identifier. A class-level study on alkylpyridine N-oxides demonstrates a clear and predictable difference in the intensity of the characteristic [M-OH]⁺ fragment based on the alkyl chain structure [1].

MS Fragmentation Signature
Class-level inference
Reported >10× relative [M-OH]⁺ abundance vs n-alkyl isomers (EI, 75 eV)
Supports isomer differentiation in analytical workflows
Method-specific review recommended
Analytical Chemistry Metabolomics Quality Control

Lipophilicity and Membrane Permeability

The introduction of an isopropyl group significantly increases the compound's lipophilicity compared to smaller alkyl analogs, which is a critical parameter for drug design and biological activity. Predicted LogP values highlight this difference [1].

Predicted Lipophilicity
Data to verify
Predicted LogP ~2.2; ~1 log unit above 2-methyl analog
May support membrane permeability research context
Predicted value; experimental validation needed
Drug Discovery Medicinal Chemistry ADME

Steric Effects on Reactivity and Coordination

The presence of the bulky isopropyl group at the ortho-position creates significant steric hindrance around the N-oxide moiety. This effect is well-documented in the literature for 2-substituted pyridine N-oxides and directly impacts their behavior in chemical reactions and as ligands for metal complexes [1][2].

Steric Profile at N-Oxide
Class-level inference
Ortho-isopropyl: reported >2× van der Waals volume vs methyl; ethyl shows intermediate hindrance
May support stereocontrol and complex-geometry research
Reaction condition-dependent review
Catalysis Organometallic Chemistry Coordination Chemistry

Procurement Scenarios


Lead Optimization in Medicinal Chemistry

When a drug discovery project requires a building block with increased lipophilicity to improve membrane permeability, 2-isopropylpyridine N-oxide is the preferred choice. Its predicted LogP increase of >1 unit over 2-methylpyridine N-oxide [1] directly addresses this need, offering a 10-fold higher partition coefficient that can be critical for achieving desired oral bioavailability without a significant increase in molecular weight.

Chiral Ligands for Asymmetric Catalysis

In the design of new chiral ligands, the significant steric hindrance provided by the 2-isopropyl group is a key design element [1]. This steric bulk can enforce specific geometries around a metal center, leading to improved enantioselectivity in catalytic reactions such as Michael additions or nitroaldol reactions. Simpler analogs like 2-methylpyridine N-oxide lack this level of steric control and would likely yield inferior enantiomeric excess.

Analytical Method Development and QC

For analytical chemists tasked with developing a method to quantify or identify a specific pyridine N-oxide derivative, the unique and highly reproducible mass spectral fragmentation pattern of 2-isopropylpyridine N-oxide is a critical asset [1]. Its distinct [M-OH]⁺ fragment intensity provides a clear, quantifiable signal that can be used to differentiate it from other structural isomers in complex reaction mixtures or biological matrices, ensuring accuracy in quality control.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Ortho-isopropyl lipophilicity profile
Membrane permeability research context
Asymmetric catalysis ligand design
Steric bulk at N-oxide coordination site
Enantioselectivity and metal-complex geometry review
Analytical method development and QC
Diagnostic MS fragmentation signature
Isomer differentiation in complex matrices
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